molecular formula C7H7Br2NO B8783861 3-Bromo-5-bromomethyl-2-methoxy-pyridine

3-Bromo-5-bromomethyl-2-methoxy-pyridine

Cat. No.: B8783861
M. Wt: 280.94 g/mol
InChI Key: ZOFDQTOAQHBXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-bromomethyl-2-methoxy-pyridine is a useful research compound. Its molecular formula is C7H7Br2NO and its molecular weight is 280.94 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7Br2NO

Molecular Weight

280.94 g/mol

IUPAC Name

3-bromo-5-(bromomethyl)-2-methoxypyridine

InChI

InChI=1S/C7H7Br2NO/c1-11-7-6(9)2-5(3-8)4-10-7/h2,4H,3H2,1H3

InChI Key

ZOFDQTOAQHBXOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)CBr)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To (5-bromo-6-methoxy-pyridin-3-yl)-methanol (2.86 g, 13.1 mmol) in DME (30 mL) was added phosphorus tribromide (1.9 mL, 19.7 mmol), and the reaction was stirred for 15 minutes. The mixture was worked up with EtOAc and saturated aqueous NaHCO3, and the combined organic layers were dried over MgSO4, filtered, and concentrated to give 3-bromo-5-bromomethyl-2-methoxy-pyridine.
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2.86 g
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reactant
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1.9 mL
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30 mL
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Synthesis routes and methods II

Procedure details

3-Bromo-2-methoxy-5-methyl-pyridine (4.0 g, 19.8 mmol), N-bromosuccinimide (4.45 g, 23.8 mmol), and azobisisobutyronitrile (0.163 g, 0.99 mmol) were combined in benzene (40 mL) and stirred overnight at 80° C. The reaction was stirred for another 24 hours at 80° C., and then additional N-bromosuccinimide (1.8 g, 10.1 mmol), and azobisisobutyronitrile (catalytic) were added. After stirring for another 2 hours at 80° C., the mixture was diluted with H2O and extracted with CH2Cl2. The residue was purified by silica gel chromatography to give 3-bromo-5-bromomethyl-2-methoxy-pyridine.
Quantity
4 g
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4.45 g
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0.163 g
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1.8 g
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40 mL
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Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-2-methoxy-5-methyl-pyridine (Step AM3) (3.0 g, 14.7 mmol), was added NBS (3.1 g, 17.6 mmol) and AIBN (121 mg, 0.7 mmol) and the mixture was stirred at 80° C. for 1 h. H2O and CH2Cl2 were added and the phases were separated. The organic layer was dried (MgSO4), filtered and concentrated. The crude product was purified by silica gel column chromatography (heptane/EtOAc, 95:5→0:100). tR: 1.10 min (LC-MS 1).
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3 g
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3.1 g
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121 mg
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